Disperse Yellow 232
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-7-(diethylamino)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O3/c1-3-23(4-2)14-7-5-12-9-15(20(24)26-18(12)11-14)19-22-16-10-13(21)6-8-17(16)25-19/h5-11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNSBRVOBGWOBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC4=C(O3)C=CC(=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8067941 | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35773-43-4, 94945-27-4, 129038-03-5 | |
| Record name | Macrolex yellow | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35773-43-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-Chlorobenzoxazol-2-yl)-7-diethylaminocoumarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035773434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8067941 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-chlorobenzoxazol-2-yl)-7-(diethylamino)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.915 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2H-1-Benzopyran-2-one, 3-(5-chloro-2-benzoxazolyl)-7-(diethylamino)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Temperature Control
Purification and Isolation Techniques for this compound
After the synthesis is complete, the crude dye must be purified to remove unreacted starting materials, byproducts, and inorganic salts.
The solid dye product, being insoluble in the aqueous reaction medium, is typically isolated by filtration. Vacuum filtration is often employed to efficiently separate the solid from the liquid.
Following filtration, the filter cake is subjected to a thorough washing protocol. This step is crucial for removing residual acids, bases, and salts that could affect the quality and stability of the final dye. The cake is typically washed with cold water or a cold ethanol-water mixture until the washings are neutral (pH 6-7). google.com Using cold liquids minimizes the loss of the product due to dissolution. In some protocols, the crude product may be recrystallized from a suitable solvent mixture, such as dimethylformamide (DMF) and methanol (B129727), to achieve a higher purity, often exceeding 95%.
Recrystallization Procedures and Purity Enhancement
Following the initial synthesis, the crude this compound product contains impurities, such as unreacted starting materials or side-products. prezi.com Recrystallization is a critical purification technique employed to enhance the purity of the dye. This process relies on the principle of differential solubility of the target compound and impurities in a selected solvent system. rrjournals.com
For coumarin (B35378) dyes, ethanol (B145695) is a commonly used solvent for recrystallization. conscientiabeam.comresearchgate.net The crude solid is dissolved in hot ethanol, and as the solution cools, the coumarin dye crystallizes out, leaving the more soluble impurities behind in the solvent. This method has been shown to yield coumarin compounds with a high state of purity, often exceeding 99% as verified by High-Pressure Liquid Chromatography (HPLC). conscientiabeam.com
Mixed solvent systems have also proven effective for the purification of coumarins. rrjournals.com Combinations such as aqueous ethanol or aqueous methanol can be precisely tailored to optimize the recovery of pure crystals. For instance, a 34% aqueous ethanol solution has been found to be an effective recrystallization medium for some coumarin derivatives. rrjournals.com The process typically involves filtering the synthesized product, washing it with cold water, and then recrystallizing from a hot solvent like ethanol to obtain the purified final product. researchgate.netbhu.ac.in The selection of the appropriate solvent or solvent mixture is crucial for maximizing the yield of high-purity crystals. rrjournals.com
Table 2: Recrystallization Solvents for Coumarin Dyes
| Solvent System | Description | Reference |
|---|---|---|
| Ethanol | Crude product is dissolved in hot ethanol and allowed to crystallize upon cooling. | conscientiabeam.comresearchgate.net |
| Aqueous Ethanol (e.g., 34%) | A mixed solvent system where water is added to an ethanol solution to reduce solubility and induce crystallization. | rrjournals.com |
| Aqueous Methanol (e.g., 40%) | A mixed solvent system where water is added to a methanol solution. | rrjournals.com |
Industrial-Scale Production Considerations and Environmental Impact in Synthesis
The industrial-scale production of this compound benefits significantly from the one-pot synthesis method, which is considered advantageous due to its simplicity, reduced number of reaction steps, mild reaction conditions, and high yields. google.comgoogle.com These factors contribute to lower production costs and are key considerations for large-scale manufacturing. google.com The use of green, non-corrosive, and reusable solid acid catalysts like HZSM-5 zeolite has been investigated to make the process more environmentally friendly. researchgate.netresearchgate.net
Coumarin Synthesis: Traditional methods for obtaining coumarins from natural sources are often inefficient for large-scale production. jisem-journal.com Chemical synthesis, such as the Pechmann condensation, is therefore essential. jsynthchem.com Modern synthetic strategies focus on developing greener methodologies that minimize environmental impact, for example, by using water as a solvent and employing efficient catalysts. jsynthchem.comresearchgate.netresearchgate.net The textile industry, a major user of dyes, is noted for its high water and energy consumption and use of hazardous chemicals, making the development of sustainable dyeing processes a priority. researchgate.net
Benzoxazole (B165842) Synthesis: The synthesis of the benzoxazole component has traditionally involved methods with significant environmental drawbacks, including the use of strong acids and toxic reagents that generate substantial waste. rsc.orgresearchgate.netrsc.org To mitigate this, research has focused on creating more sustainable protocols. nih.gov Environmentally benign approaches include the use of efficient and recyclable catalysts and the development of continuous-flow systems. rsc.orgrsc.org Continuous-flow processes, in particular, have been shown to reduce carbon emissions and solvent load by up to 85-88% compared to traditional batch methods, representing a significant step towards greener chemical manufacturing. researchgate.netrsc.org
The one-pot synthesis of this compound itself represents an advancement over multi-step processes by reducing waste and improving atom economy, aligning with the principles of green chemistry. google.com
Molar Ratios and Acidity
Advanced Synthetic Approaches
Modern synthetic chemistry emphasizes efficiency, atom economy, and environmentally benign processes. For Disperse Yellow 232, advanced methods such as multi-component reactions and the use of novel reaction media like Low Transition Temperature Mixtures (LTTMs) have been developed.
A highly efficient method for synthesizing this compound involves a three-component, one-pot reaction. smolecule.comresearchgate.net This approach combines salicylaldehyde, o-aminophenol (or a substituted version like 4-chloro-2-aminophenol), and ethyl cyanoacetate. smolecule.comncl.res.inresearchgate.net The reaction proceeds through a cascade process that includes a Knoevenagel condensation followed by a selective cyclization, smoothly accelerated by the combination of simple and common chemicals like acetic acid and glycerol (B35011). researchgate.net This methodology is valued for its ability to generate complex molecules in a single step, avoiding the need for isolating intermediates and often proceeding without expensive catalysts. smolecule.com
Research Findings from Multi-Component Reactions:
| Feature | Description | Source(s) |
|---|---|---|
| Reaction Type | Three-component, one-pot reaction | smolecule.comresearchgate.net |
| Reactants | Salicylaldehyde, o-aminophenol, ethyl cyanoacetate | smolecule.comresearchgate.net |
| Mechanism | Involves a Knoevenagel condensation followed by selective cyclization | researchgate.net |
| Advantages | High efficiency, mild reaction conditions, avoids expensive catalysts | smolecule.com |
In line with the principles of green chemistry, the synthesis of this compound can be effectively promoted by a Low Transition Temperature Mixture (LTTM). smolecule.com LTTMs are a class of solvents, often considered a type of Deep Eutectic Solvent (DES), that are typically biodegradable and have low volatility. nih.gov
For the synthesis of this compound and its analogues, an LTTM formed from L-proline and oxalic acid has been proven to be an inexpensive, readily available, and efficient promoter. researchgate.netresearchgate.net This LTTM facilitates the three-component reaction described above, using an eco-friendly solvent like ethanol (B145695). researchgate.net This approach not only yields the desired product in good to excellent yields but also significantly reduces reaction times and avoids the use of hazardous solvents and complex isolation procedures. researchgate.netresearchgate.net
Key Features of LTTM-Promoted Synthesis:
| Parameter | Details | Source(s) |
|---|---|---|
| LTTM Composition | L-proline and oxalic acid | researchgate.netresearchgate.net |
| Solvent | Ethanol | researchgate.net |
| Benefits | Eco-friendly, high yields, broad reaction scope, reduced reaction time | researchgate.netresearchgate.net |
| Application | Promotes the three-component synthesis of this compound | smolecule.comresearchgate.net |
Multi-Component Reactions
Classical Synthetic Pathways and Mechanistic Insights
Classical methods for dye synthesis often involve multi-step procedures, with diazotization being a cornerstone reaction for the production of a vast range of azo dyes.
The diazotization reaction is a fundamental process in organic chemistry used to convert a primary aromatic amine into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric or sulfuric acid. The resulting diazonium salt is a highly reactive intermediate that can subsequently be used in a coupling reaction to form an azo compound (-N=N- linkage). acs.org
The reaction must be carefully controlled, as the diazonium salt is unstable and can decompose prematurely, especially at elevated temperatures.
The specific materials and conditions for a diazotization reaction are critical for ensuring a high yield and purity of the diazonium salt intermediate.
Starting Materials : A primary aromatic amine (e.g., p-aminobenzenesulfonic acid or m-aminophenol), sodium nitrite, and a strong acid (e.g., hydrochloric acid) are the essential starting materials. google.comgoogle.com
Temperature : The reaction is almost universally carried out at low temperatures, typically between 0–5°C, to prevent the decomposition of the unstable diazonium salt. acs.org
Acidity : A low pH (typically < 2) is maintained by using an excess of acid, which helps to stabilize the diazonium ion.
Stoichiometry : A molar ratio of approximately 1:1 between the aromatic amine and sodium nitrite is generally used to ensure complete diazotization. google.com
Reaction Time : The reaction time can vary but is often in the range of 30–45 minutes, with completion monitored using starch-iodide paper to check for the absence of excess nitrous acid. acs.org
Typical Diazotization Reaction Parameters:
| Parameter | Specification | Source(s) |
|---|---|---|
| Starting Amine | Primary aromatic amine | google.com |
| Diazotizing Agent | Sodium Nitrite (NaNO₂) in strong acid (e.g., HCl) | |
| Temperature Range | 0–5°C | acs.org |
| pH | Acidic (pH < 2) |
| Molar Ratio (Amine:Nitrite) | ~1:1 | google.com |
Advanced Spectroscopic and Chromatographic Characterization of Disperse Yellow 232 in Research
Spectroscopic Verification Techniques
Infrared (IR) Spectroscopy for Functional Group Confirmation
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org In the analysis of coumarin-based dyes like Disperse Yellow 232, IR spectra reveal characteristic absorption bands that confirm its chemical structure. chemodex.com The main scaffold of this compound is 3-Benzoxazol-2-yl-chromen-2-one, which contains a coumarin (B35378) (chromen-2-one) structure. chemodex.comchemodex.com
Key functional group absorptions for similar dye structures are typically observed in the following regions: scienceworldjournal.org
C=O (Carbonyl) stretch: A strong band for the lactone carbonyl group in the coumarin ring is expected around 1700-1750 cm⁻¹. libretexts.org For related quinazoline (B50416) compounds, this stretch appears between 1643-1604 cm⁻¹. scienceworldjournal.org
C-O-C (Ether) stretch: The ether linkage within the coumarin and benzoxazole (B165842) rings would produce characteristic bands.
C=C (Aromatic) stretch: Multiple bands in the 1600-1450 cm⁻¹ region indicate the presence of aromatic rings.
C-N (Amine/Amide) stretch: The diethylamino group and the nitrogen in the benzoxazole ring would show absorptions in the 1382-1049 cm⁻¹ range. scienceworldjournal.org
C-Cl (Chloro) stretch: The presence of a chloro substituent is confirmed by absorptions in the fingerprint region. scienceworldjournal.org
Table 1: Typical IR Absorption Ranges for Functional Groups in Dyes
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| Carbonyl (C=O) | 1650-1750 libretexts.org |
| Aromatic C=C | 1450-1600 scienceworldjournal.org |
| C-N Stretch | 1049-1382 scienceworldjournal.org |
| C-Cl Stretch | 550-925 scienceworldjournal.org |
Nuclear Magnetic Resonance (NMR) for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for elucidating the precise structure of organic compounds by mapping the carbon and hydrogen framework. erdogan.edu.trthermofisher.com For this compound, ¹H and ¹³C NMR spectroscopy would provide definitive evidence for its molecular structure. The identity of this compound can be confirmed using ¹H-NMR. chemodex.com
In a typical ¹H NMR spectrum of a related compound, aromatic protons would resonate in the downfield region (δ 7.2–8.5 ppm), while the ethyl protons of the diethylamino group would appear as a characteristic quartet and triplet in the upfield region. Two-dimensional NMR techniques like COSY, HSQC, and HMBC can be used to establish connectivity between different parts of the molecule, confirming the arrangement of the coumarin, benzoxazole, and diethylamino substituents. uwm.edu
Table 2: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) |
| Aromatic Protons | 7.0 - 8.5 |
| Diethylamino (-CH₂) | ~3.5 |
| Diethylamino (-CH₃) | ~1.2 |
Mass Spectrometry (MS) for Molecular Weight and Structure Validation
Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The molecular formula for this compound is C₂₀H₁₇ClN₂O₃, with a corresponding molecular weight of approximately 368.81 g/mol . chemodex.comchemodex.com
Electron ionization (EI) mass spectrometry of related compounds often shows a prominent molecular ion peak [M]⁺. tjnpr.org High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental formula. Fragmentation patterns observed in the mass spectrum can also offer structural information. For instance, the loss of an ethyl group from the diethylamino substituent is a common fragmentation pathway observed in similar dyes. scirp.org
Chromatographic Purity Assessment
Chromatographic techniques are essential for assessing the purity of this compound and for analyzing its degradation products. scirp.org
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of non-volatile compounds like this compound. itesm.mxclu-in.org A reversed-phase HPLC system with a C18 column is typically employed, using a mobile phase such as a mixture of acetonitrile (B52724) and water. itesm.mx Detection is commonly performed using a UV detector set at the maximum absorption wavelength (λmax) of the dye, which is around 430-450 nm. chemodex.comresearchgate.net The purity of this compound is often specified as ≥99% by HPLC. chemodex.com The retention time of the main peak under specific chromatographic conditions serves as an identifying characteristic.
Table 3: Typical HPLC Parameters for Disperse Dye Analysis
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase itesm.mx |
| Mobile Phase | Acetonitrile/Water gradient itesm.mxresearchgate.net |
| Detection Wavelength | 430-450 nm chemodex.comresearchgate.net |
| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis
While this compound itself is not suitable for direct GC analysis due to its low volatility, Gas Chromatography-Mass Spectrometry (GC-MS) is an invaluable tool for identifying volatile degradation products. scienceworldjournal.org Studies on the photodegradation of similar coumarin dyes have utilized GC-MS to analyze the resulting compounds. scirp.org
Research on the degradation of related dyes has shown that under certain conditions, such as photolysis, the dye molecule can break down. instras.com GC-MS analysis of the degradation products of a similar coumarin dye, Disperse Yellow 82, revealed major fragments with m/z values of 275 and 246. scirp.org The difference in their molecular mass corresponds to the loss of an ethyl group, suggesting a degradation pathway involving dealkylation and abstraction of the heterocyclic residue. instras.comscirp.org
Other Analytical Methodologies for this compound Analysis
Beyond primary characterization methods, several other analytical techniques are employed to investigate specific properties of this compound. These include UV/Visible spectral comparisons, microspectrophotometry, thin-layer chromatography, and elemental surface composition analysis, each offering unique insights into the dye's behavior and presence in different matrices.
UV/Visible spectroscopy is a fundamental technique for analyzing colored compounds like this compound. It measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For this compound, which belongs to the coumarin class of fluorescent dyes, UV/Vis spectroscopy is instrumental in determining its concentration in solutions and identifying its presence in dyed materials. scirp.org
This compound exhibits a characteristic absorbance maximum (λmax) at approximately 450 nm. chemodex.com This peak is attributed to the electronic transitions within its chromophoric structure. The intensity of this absorption is directly proportional to the dye's concentration, a principle that is widely used for quantitative analysis.
In research, UV/Visible spectral comparisons are often used to:
Monitor dyeing processes: By measuring the absorbance of the dye bath over time, researchers can determine the rate of dye uptake by the fabric.
Assess photostability: Changes in the UV/Vis spectrum after exposure to light can indicate the degradation of the dye. researchgate.net
Compare dye samples: Spectral overlays can quickly establish the similarity or difference between a sample and a reference standard of this compound.
| Property | Value |
| Absorbance Maximum (λmax) | ~450 nm |
| Excitation Maximum | ~458 nm |
| Emission Maximum | ~480 nm |
Table 1: Spectroscopic properties of this compound. Data sourced from Chemodex. chemodex.com
Microspectrophotometry (MSP) combines microscopy with UV/Visible spectroscopy, allowing for the analysis of very small samples, such as single textile fibers. ojp.gov This non-destructive technique is particularly valuable in forensic science for comparing fiber evidence. scirp.org
In the context of this compound, MSP can provide an absorption or transmission spectrum from a single dyed fiber. This spectrum serves as a "fingerprint" that can be compared to spectra from other fibers or a database of known dyes. mdpi.com The technique is sensitive enough to detect variations in dye concentration along a single fiber and can be used to discriminate between fibers that appear visually similar. researchgate.net
Key applications of microspectrophotometry in the analysis of this compound include:
Forensic fiber comparison: Matching fibers from a crime scene to a suspect's clothing.
Quality control in textiles: Ensuring uniform dye distribution on fabrics.
Analysis of historical textiles: Identifying the dyes used in artifacts without causing significant damage.
Research has demonstrated that combining MSP with chemometric techniques, such as principal component analysis, can enhance the discrimination power for fibers dyed with similar shades of yellow. ojp.gov
Thin Layer Chromatography (TLC) is a simple, rapid, and versatile separation technique used to separate mixtures of compounds. operachem.com In the analysis of this compound, TLC is often used for:
Purity assessment: To check for the presence of impurities or degradation products in a dye sample. chemodex.com
Identification: By comparing the retention factor (Rf) value of a sample spot to that of a known standard.
Screening: As a preliminary method to quickly analyze multiple samples.
The principle of TLC involves a stationary phase (a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat plate) and a mobile phase (a solvent or mixture of solvents). The sample is spotted onto the stationary phase, and the plate is placed in a chamber with the mobile phase. As the mobile phase moves up the plate by capillary action, it carries the sample components with it at different rates, leading to their separation. operachem.com
For disperse dyes, which are generally non-polar, a non-polar stationary phase and a mobile phase of appropriate polarity are chosen to achieve effective separation. The German standard procedure DIN 54231, for instance, outlines methods for the analysis of certain disperse dyes using TLC. lcms.cz Studies have successfully used TLC to identify the presence of other disperse yellow dyes, such as Disperse Yellow 3, in consumer products. nih.gov While specific TLC protocols for this compound are not extensively detailed in the provided search results, the general principles of disperse dye analysis by TLC are applicable. researchgate.net
While not a primary method for organic dye identification, techniques for elemental surface composition analysis can provide complementary information, especially when the dye is part of a complex matrix like a finished textile product or an industrial coating. Techniques such as X-ray Photoelectron Spectroscopy (XPS) or Energy-Dispersive X-ray Spectroscopy (EDX) can identify the elements present on the surface of a material.
For this compound, with the molecular formula C₂₀H₁₇ClN₂O₃, the presence of chlorine is a distinguishing elemental marker. If a surface analysis of a yellow-colored material reveals the presence of chlorine along with carbon, nitrogen, and oxygen in ratios consistent with the dye's formula, it can provide strong evidence for the presence of this compound or a structurally similar chlorinated dye. This type of analysis is particularly useful in industrial contexts for quality control or in failure analysis to identify surface contaminants or variations in coating composition.
Reaction Chemistry and Degradation Pathways of Disperse Yellow 232
Chemical Reactivity of Disperse Yellow 232
The chemical reactivity of this compound is dictated by the functional groups present in its structure. The coumarin (B35378) lactone ring, the electron-donating diethylamino group, and the electron-accepting heterocyclic system are all potential sites for chemical reactions.
This compound is susceptible to oxidation, a process that can lead to the degradation of the dye molecule. Oxidative degradation can be initiated by various chemical agents or through catalytic processes. nih.gov While specific product formation from the oxidation of this compound is not extensively detailed in the available literature, studies on related colorants suggest that common degradation pathways include N-deethylation of the amino group and hydroxylation of the aromatic rings. researchgate.net
Catalytic oxidation is a widely studied method for dye degradation. nih.gov These processes often involve the generation of highly reactive species, such as hydroxyl radicals (•OH), which can attack the dye molecule non-selectively, leading to the cleavage of the chromophoric system and eventual mineralization into simpler products like CO2, water, and inorganic ions. nih.govresearchgate.net The initial concentration of the dye can influence the efficiency of oxidation; higher concentrations may absorb more radiation in photocatalytic systems, reducing the formation of radicals and thus decreasing degradation efficiency. jwent.net
The reduction of this compound can lead to the loss of color, a process known as decolorization. Reductive processes are particularly relevant in anaerobic environments and during certain photochemical reactions. instras.comwur.nl Research indicates that the photodegradation of this compound and related coumarin dyes can proceed via a reductive pathway, which may involve the lactone moiety of the coumarin structure. instras.com
Studies involving the photolysis of related dyes under anaerobic conditions have identified that degradation can occur through the abstraction of the heterocyclic residue. instras.comresearchgate.net This suggests a reductive cleavage of the bond connecting the coumarin ring to the benzoxazolyl group. Dealkylation has also been proposed as a possible reductive degradation pathway. instras.com In the broader context of dye chemistry, the reduction of chromophoric systems, such as the azo group in azo dyes, is a primary mechanism for decolorization, often resulting in the formation of aromatic amines. wur.nlnih.gov Although this compound is not an azo dye, the principle of chromophore destruction via reduction is a key aspect of its degradation.
The pH of the medium can significantly influence the stability and reactivity of dyes. acs.orgekb.eg In strongly acidic or basic conditions, dyes can undergo various reactions, including substitution. For many dye classes, such as those containing triazine or pyrimidine (B1678525) rings, nucleophilic substitution reactions are a key part of their synthesis and covalent bonding to fibers. nih.gov
For this compound, the stability of the coumarin lactone ring is a critical factor. The lactone can be susceptible to hydrolysis under alkaline conditions, which would open the ring and destroy the chromophoric system. The pH also affects the surface charge of catalysts in photocatalytic degradation and the electrostatic interactions between the catalyst and dye molecules, thereby influencing degradation rates. nih.govjwent.netresearchgate.net While specific substitution reaction products of this compound in acidic or basic media are not detailed in the reviewed literature, the general principles of dye chemistry suggest that extreme pH conditions could lead to structural changes affecting its color and properties. acs.org
Reduction Reactions and Decolorization
Photochemical Behavior and Photodegradation Mechanisms
The interaction of this compound with light is a critical factor determining its lightfastness on substrates. As a fluorescent dye, it is designed to absorb light in the UV and visible regions and emit it at a longer wavelength. adipogen.comscirp.org This process, however, can also initiate photochemical reactions that lead to its degradation.
The photochemical behavior of this compound has been investigated under both UV and visible light. instras.comresearchgate.net The degradation of the dye is influenced by the presence of air (oxygen). Research has shown that the presence of air can inhibit the photodegradation of this compound and related dyes, which suggests that a reductive mechanism is a significant pathway for its light-induced fading. instras.comscirp.org
Under visible light irradiation in the presence of air, coumarin dyes are known to be able to produce singlet oxygen (¹O₂). instras.comresearchgate.net This highly reactive oxygen species can then attack the dye molecule, leading to its degradation. This indicates that both reductive and oxidative pathways can contribute to the photodegradation of this compound, depending on the specific conditions, such as the presence or absence of oxygen. instras.comresearchgate.net The primary degradation pathways for similar dyes under light exposure include N-deethylation and hydroxylation. researchgate.net
The solvent environment plays a crucial role in the photodegradation pathway and rate of this compound. instras.com Studies have compared its photostability in various solvents, including ethanol (B145695), N,N-dimethylformamide (DMF), and ethyl benzoate (B1203000). instras.comresearchgate.net The degradation products were found to be similar across different solvents, implying a common degradation pathway. instras.comsmolecule.com However, the mechanism by which the solvent participates can differ.
Two primary photoreduction mechanisms are considered: hydrogen abstraction and electron transfer from the solvent to the excited dye molecule. instras.com In solvents like ethanol and DMF, both processes are possible. The photodegradation quantum yield, a measure of the efficiency of a photochemical process, has been shown to be higher in DMF than in alcohols like ethanol for related coumarin dyes. instras.comscirp.org This suggests that degradation is enhanced in DMF. scirp.org The presence of air was found to strongly limit the extent of degradation in all solvents studied. instras.comscirp.org
The table below presents the photodegradation quantum yields (Φ) for this compound and a structurally similar dye in different solvents, illustrating the influence of the solvent system.
| Dye | Solvent | Photodegradation Quantum Yield (Φ) x 10⁵ |
| Dye I (related to DY232) | Ethanol | 5.10 |
| DMF | 7.35 | |
| Ethyl Benzoate | 29.40 | |
| This compound | Ethanol | 6.10 |
| DMF | 7.00 | |
| Ethyl Benzoate | 16.40 | |
| Data sourced from Sokołowska et al. (2001). instras.com |
This data indicates that the solvent has a significant impact on the photostability of this compound, with ethyl benzoate leading to the fastest degradation under the studied conditions. instras.com
Role of Aerobic and Anaerobic Conditions
The degradation of this compound is significantly influenced by the presence or absence of oxygen.
Under anaerobic (oxygen-absent) conditions, the degradation of the dye is generally more pronounced. scirp.orginstras.com For instance, when irradiated in N,N-dimethylformamide (DMF) under a nitrogen atmosphere, the dye can experience degradation of 32% to 45%. scirp.org In contrast, under aerobic (oxygen-present) conditions in the same solvent, the degradation is limited to 9% to 25%. scirp.org This suggests that reductive processes are a key mechanism in the breakdown of the dye molecule in the absence of oxygen. instras.com
The choice of solvent also plays a role in conjunction with the atmospheric conditions. In solvents like methanol (B129727) and ethanol, the photodegradation quantum yield under anaerobic conditions is lower compared to DMF, indicating that the degradation is enhanced in DMF. scirp.org However, even in these alcohols, the presence of air limits the extent of degradation. scirp.orginstras.com
It has been proposed that a combination of anaerobic and aerobic treatments could be an effective strategy for the complete mineralization of azo dyes, a class of dyes with some structural similarities to coumarin dyes in terms of degradation mechanisms. frontiersin.orgijcmas.com The initial anaerobic stage facilitates the cleavage of the dye molecule into smaller aromatic amines, which are then more readily degraded under subsequent aerobic conditions. frontiersin.orgmdpi.com
Electron Transfer Mechanisms in Degradation
The photodegradation of this compound is believed to involve electron transfer mechanisms. smolecule.com When exposed to light, the excited dye molecule can engage in processes like hydrogen abstraction or electron transfer from its surrounding environment. scirp.orginstras.com This is followed by the protonation of the resulting radical anion. scirp.orginstras.com
While both hydrogen abstraction and electron transfer are possible degradation pathways, the specific mechanism can be influenced by the solvent. For example, in ethanol and DMF, the photodegradation may proceed through different reduction mechanisms, though they ultimately generate the same degradation products. instras.com Some studies suggest that under certain conditions, such as irradiation at 300 nm, hydrogen abstraction is the dominant process. instras.com The environment provided by the solvent, such as the electron-donating nature of polyamide, can also influence the photostability of the dye, making it more consistent with degradation in an alcohol-based environment. instras.com
Identification of Photolysis Products
Analysis of the degradation products of this compound following photolysis has revealed a consistent pattern across different solvents like ethanol and DMF, suggesting a common degradation pathway. instras.comsmolecule.com
Gas chromatography-mass spectrometry (GC-MS) has been used to identify the major photolysis products formed under anaerobic conditions. scirp.org Two primary degradation products have been consistently identified, with mass-to-charge ratios (m/z) of 275 and 246. scirp.org The difference in their molecular mass corresponds to the loss of an ethyl group. scirp.org
Further analysis using Fast Atom Bombardment (FAB) spectrometry of related coumarin dyes under anaerobic conditions indicated that the degradation likely proceeds via the abstraction of the heterocyclic residue, possibly through a reductive process, along with dealkylation. instras.com
Degradation in Supercritical Fluids
Supercritical fluids, particularly supercritical carbon dioxide (scCO2), offer an alternative medium for textile dyeing and have been studied for their potential in dye degradation and solubility.
Solubilities in Supercritical Carbon Dioxide (scCO2)
The solubility of this compound in scCO2 is a critical parameter for its application in supercritical fluid dyeing. Experimental studies have measured its solubility at various temperatures and pressures. acs.orgresearchgate.netacs.orgresearchgate.net
The solubility of this compound in scCO2 has been measured at temperatures ranging from 308 K to 348 K and pressures from 12.1 to 35.5 MPa. acs.orgresearchgate.netacs.orgresearchgate.net The mole fraction solubilities have been observed to range from approximately 0.01 x 10⁻⁶ to 20.7 x 10⁻⁶. researchgate.net Generally, the solubility of the dye increases with increasing pressure at a constant temperature. mdpi.com This is attributed to the increase in the density of scCO2 at higher pressures, which reduces the distance between the dye and CO2 molecules, thereby strengthening intermolecular forces. mdpi.com The effect of temperature on solubility is also significant, with higher temperatures generally leading to increased solubility. mdpi.com
| Temperature (K) | Pressure (MPa) | Mole Fraction Solubility (y₂ x 10⁶) |
|---|---|---|
| 308 | 12.2 | 0.09 |
| 308 | 15.2 | 0.29 |
| 308 | 20.3 | 1.08 |
| 318 | 15.2 | 0.43 |
| 318 | 20.3 | 1.51 |
| 318 | 25.3 | 3.16 |
| 328 | 20.3 | 2.10 |
| 328 | 25.3 | 4.21 |
| 328 | 30.4 | 6.90 |
| 338 | 25.3 | 5.83 |
| 338 | 30.4 | 9.14 |
| 338 | 35.5 | 13.60 |
| 348 | 30.4 | 12.20 |
| 348 | 35.5 | 17.80 |
Thermodynamic Models for Solubility Prediction
Several semi-empirical and thermodynamic models have been employed to correlate and predict the solubility of this compound in scCO2. These models are essential for process design and optimization in supercritical fluid applications.
Four commonly used semi-empirical models are the Chrastil, Kumar-Johnston (K-J), Bartle, and Mendez-Santiago-Teja (M-T) models. acs.orgresearchgate.netacs.orgresearchgate.netmdpi.com These density-based models have shown good correlation with experimental solubility data for this compound, with average absolute relative deviations (AARD) reported to be in the range of 15.5% to 18.4%. mdpi.com The K-J model, in some cases, has been found to provide a better fit for azo disperse dyes. mdpi.com
These models also allow for the estimation of thermodynamic parameters. For instance, the enthalpies of dye-CO2 solvation and dye vaporization for this compound and related dyes have been approximated to be in the ranges of 12.5 to 19.4 kJ·mol⁻¹ and 70.6 to 102.7 kJ·mol⁻¹, respectively. acs.orgacs.orgresearchgate.net
Advanced Oxidation Processes (AOPs) for this compound Degradation
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (·OH). ohsu.eduatlantis-press.com These processes are considered highly effective for the degradation of complex and recalcitrant dye molecules like this compound. atlantis-press.comjwent.net
AOPs encompass a variety of methods, including ozonation, Fenton and photo-Fenton processes, and wet air oxidation. atlantis-press.com The fundamental principle behind AOPs is the in-situ generation of highly reactive hydroxyl radicals, which are strong, non-selective oxidants capable of breaking down organic compounds into simpler, less harmful substances, and ultimately leading to mineralization. ohsu.edu
While specific studies on the application of all AOPs to this compound are not extensively detailed in the provided search results, the general applicability of these processes to dye degradation is well-established. atlantis-press.comjwent.net For instance, the Fenton process, which involves the reaction of hydrogen peroxide with ferrous ions, has been shown to be effective in decolorizing and mineralizing various azo dyes. mdpi.comatlantis-press.com The efficiency of AOPs can be influenced by factors such as pH, catalyst dosage, and the presence of interfering compounds. jwent.net
Photocatalytic Degradation using Nanophotocatalysts
Photocatalytic degradation is an advanced oxidation process that utilizes semiconductor nanoparticles as catalysts. researchgate.net When irradiated with light of suitable energy, these catalysts generate electron-hole pairs, which in turn produce highly reactive oxygen species (ROS) like hydroxyl radicals (•OH) and superoxide (B77818) anion radicals (O₂•⁻). utar.edu.my These radicals are powerful oxidizing agents capable of degrading complex organic molecules like this compound into simpler and less harmful substances. researchgate.netutar.edu.my This method is advantageous due to its potential for complete mineralization of dyes at ambient temperature and pressure, often resulting in harmless end products. utar.edu.my
Zinc Oxide nanoparticles (ZnO NPs) are effective photocatalysts for the degradation of disperse dyes. researchgate.net Their high photocatalytic activity stems from their ability to absorb UV light and generate electron-hole pairs, leading to the formation of reactive oxygen species. researchgate.netmdpi.com The efficiency of ZnO NPs in dye degradation is influenced by factors such as particle size, surface area, and crystallinity. acs.org Studies have shown that ZnO NPs can achieve significant degradation of various dyes under UV or even visible light irradiation. utar.edu.mymdpi.com The photocatalytic process with ZnO involves the adsorption of the dye onto the nanoparticle surface, followed by its degradation by the photogenerated radicals. researchgate.net
Key Findings on ZnO Nanoparticle Photocatalysis:
| Parameter | Observation | Source |
|---|---|---|
| Degradation Efficiency | The degradation rate of dyes increases with optimal catalyst loading but decreases with higher initial dye concentrations. | utar.edu.my |
| Mechanism | Degradation occurs via reactive oxygen species generated on the ZnO surface under light irradiation. | researchgate.net |
| Enhancement | Modifications to ZnO, such as controlling particle morphology, can enhance photocatalytic performance. | acs.org |
Titanium dioxide (TiO₂) is another widely used and highly effective photocatalyst for the degradation of organic pollutants, including disperse dyes. researchgate.netuni-lj.si Its popularity is due to its high stability, non-toxicity, and cost-effectiveness. Similar to ZnO, TiO₂ functions by generating hydroxyl radicals and other reactive species upon UV irradiation. jwent.netresearchgate.net The anatase crystalline form of TiO₂ is generally considered the most active for photocatalysis. researchgate.net The efficiency of TiO₂-based photocatalysis is dependent on several operational parameters.
Research Findings on TiO₂ Photocatalysis:
| Parameter | Influence on Degradation | Source |
|---|---|---|
| pH | The surface charge of TiO₂ and the dye's structure are pH-dependent, affecting adsorption and degradation rates. Lower pH is often favorable for the degradation of certain dyes. | jwent.net |
| Catalyst Concentration | Degradation efficiency increases with catalyst dosage up to an optimal point, beyond which particle agglomeration can reduce efficiency. | jwent.net |
| Initial Dye Concentration | Higher initial dye concentrations can lead to a decrease in degradation rate due to the saturation of the catalyst surface and reduced light penetration. | jwent.net |
The efficiency of photocatalytic degradation of dyes like this compound is significantly influenced by the pH of the solution and the concentration of the photocatalyst.
pH: The pH of the wastewater affects the surface charge of the photocatalyst and the ionization state of the dye molecule. jwent.net For instance, the surface of TiO₂ is positively charged in acidic conditions and negatively charged in alkaline conditions. jwent.net The optimal pH for degradation often depends on the specific dye and catalyst system, as it governs the electrostatic interaction between the dye and the catalyst surface, which is a crucial step for the reaction to occur. jwent.net Studies on various dyes have shown that degradation rates can be significantly enhanced at a specific pH. For example, the degradation of C.I. Direct Yellow 50 using TiO₂ was found to be more effective at a lower pH. jwent.net
Titanium Dioxide (TiO2) as Photocatalyst
Fenton and Fenton-like Processes
Fenton and Fenton-like processes are another class of AOPs that are highly effective in degrading recalcitrant organic pollutants such as this compound. capes.gov.br These processes are based on the generation of highly reactive hydroxyl radicals (•OH) from the reaction of hydrogen peroxide (H₂O₂) with an iron catalyst. mdpi.com The conventional Fenton process uses ferrous ions (Fe²⁺), while Fenton-like processes may involve ferric ions (Fe³⁺) or other transition metals. nih.govsci-hub.st These methods are known for their high efficiency, low cost of reagents, and operational simplicity. asianpubs.org
The core of the Fenton process is the generation of hydroxyl radicals (•OH), which are powerful, non-selective oxidizing agents. nih.govnih.gov The primary reaction involves the decomposition of hydrogen peroxide catalyzed by ferrous ions:
Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻ nih.gov
These generated hydroxyl radicals can then attack the organic dye molecules, leading to their degradation through various reaction pathways, including hydrogen abstraction, electrophilic addition, and electron transfer. sci-hub.st This ultimately results in the cleavage of the dye's chromophore and its subsequent mineralization into carbon dioxide, water, and inorganic ions. researchgate.net The efficiency of this process is enhanced in the photo-Fenton process, where UV-visible light is used to photoreduce Fe³⁺ back to Fe²⁺, thus generating additional hydroxyl radicals and sustaining the catalytic cycle. nih.gov
The effectiveness of the Fenton and Fenton-like processes for the degradation of this compound is highly dependent on the optimization of several key reaction parameters.
pH: The pH of the reaction medium is a critical factor. The Fenton reaction is most effective under acidic conditions, typically at a pH of around 3. mdpi.comnih.gov At this pH, the generation of hydroxyl radicals is maximized. asianpubs.org At higher pH values (above 4), the efficiency decreases significantly due to the precipitation of iron as ferric hydroxide (B78521) (Fe(OH)₃), which reduces the concentration of available iron catalyst and can also lead to the decomposition of H₂O₂ into oxygen and water instead of hydroxyl radicals. mdpi.comekb.eg
Reagent Concentrations: The concentrations of both the iron catalyst (Fe²⁺ or Fe³⁺) and hydrogen peroxide (H₂O₂) are crucial for the process.
Iron Concentration: An increase in the iron salt concentration generally leads to a higher rate of dye degradation due to the increased production of hydroxyl radicals. asianpubs.org However, an excessive concentration of iron can be counterproductive, as it can lead to the scavenging of hydroxyl radicals. asianpubs.org
Hydrogen Peroxide Concentration: The concentration of H₂O₂ also directly influences the degradation rate. Increasing the H₂O₂ concentration typically enhances the degradation efficiency up to an optimal point. ekb.eg However, an excess of H₂O₂ can also act as a scavenger of hydroxyl radicals, forming less reactive hydroperoxyl radicals (HO₂•), thereby inhibiting the degradation process. mdpi.comiwaponline.com
Therefore, finding the optimal ratio of H₂O₂ to the iron catalyst is essential for maximizing the degradation efficiency of this compound while minimizing reagent consumption and cost. asianpubs.orgekb.eg
Optimal Conditions for Fenton-based Dye Degradation:
| Parameter | Optimal Range/Condition | Rationale | Source |
|---|---|---|---|
| pH | ~3 | Maximizes hydroxyl radical generation and prevents iron precipitation. | mdpi.comnih.gov |
| [Fe²⁺] | Optimized for specific dye | Sufficient for catalysis without causing significant radical scavenging. | asianpubs.org |
| [H₂O₂] | Optimized for specific dye | Provides enough oxidant without excessive scavenging of hydroxyl radicals. | ekb.eg |
Hydroxyl Radical Generation and Mechanism
Ozonation and Combined O3/H2O2/UV Processes
Ozonation and related AOPs are powerful methods for treating dye wastewater due to the high oxidizing potential of ozone (O₃) and, more significantly, the hydroxyl radicals (•OH) generated in combined processes. juniperpublishers.com These reactive species can break down complex organic molecules into simpler, less harmful compounds.
Catalytic ozonation, in particular, has emerged as an effective technology for degrading refractory organic pollutants. acs.orgmdpi.com The process involves using a catalyst to enhance the decomposition of ozone to generate highly reactive hydroxyl radicals. mdpi.com While direct studies on this compound are scarce, research on other disperse dyes, such as Disperse Yellow 42, shows that catalytic ozonation can achieve significant color and chemical oxygen demand (COD) removal. In one study, using a bimetallic (Fe and Mn) loaded zeolite catalyst, a 73% removal of Disperse Yellow 42 was achieved in 30 minutes. mdpi.comresearchgate.net The degradation efficiency in such processes is influenced by several factors, as detailed in the table below.
| Parameter | Condition | Effect on Degradation | Source |
|---|---|---|---|
| pH | Acidic (pH 3) | Lower efficiency (63%) | mdpi.com |
| pH | Near-Neutral (pH 6) | Highest efficiency (73%) | mdpi.com |
| Ozone Dose | 0.6 mg/min to 1.8 mg/min | Efficiency increases with dose | mdpi.com |
| Catalyst | Metal-loaded zeolites | Significantly enhances degradation compared to ozonation alone | mdpi.com |
The mechanism in catalytic ozonation is largely driven by hydroxyl radicals, as evidenced by a significant drop in removal efficiency when radical scavengers are introduced. mdpi.com Combining ozone with hydrogen peroxide (H₂O₂) and/or ultraviolet (UV) light further enhances hydroxyl radical production, potentially leading to more complete mineralization of the dye molecules. juniperpublishers.com For coumarin, the core structure of this compound, studies on catalytic ozonation indicate that the hydrophobicity of the catalyst plays a key role in its degradation activity. mdpi.com
Electrochemical Degradation
Electrochemical degradation is another robust AOP for treating dye-laden wastewater. This method can involve direct oxidation on the anode surface or indirect oxidation via electro-generated species like active chlorine from a sodium chloride electrolyte. tuiasi.ronih.gov The effectiveness of the process is highly dependent on the anode material, supporting electrolyte, current density, and pH.
Studies on the electrochemical degradation of C.I. Disperse Yellow 3, a structurally different disperse dye, provide valuable insights. Research comparing different anode materials found that boron-doped diamond (BDD) anodes achieved over 90% Total Organic Carbon (TOC) and color removal, regardless of current density or pH when using Na₂SO₄ as the electrolyte. nih.gov In the presence of NaCl, complete mineralization was achieved rapidly with a Ti/Ru₀.₃Ti₀.₇O₂ anode due to the formation of active chlorine species. nih.gov
General findings from the electrochemical treatment of various disperse dyes indicate:
Anode Material: The choice of anode is critical. High-oxygen-evolution-potential anodes like BDD are often more effective for complete mineralization. nih.gov
Electrolyte: The presence of chloride ions (e.g., from NaCl) can significantly accelerate decolorization through the generation of powerful oxidizing agents, but may also lead to the formation of chlorinated organic byproducts. tuiasi.ronih.gov
pH: The optimal pH can vary; for some disperse dyes, acidic conditions are more efficient. chemrxiv.org
Current Density: Higher current density generally increases the degradation rate but also consumes more energy. tuiasi.ro
| Anode Material | Electrolyte | Key Finding for Disperse Dyes | Source |
|---|---|---|---|
| Boron-Doped Diamond (BDD) | Na₂SO₄ | >90% TOC and color removal for Disperse Yellow 3. | nih.gov |
| Ti/Ru₀.₃Ti₀.₇O₂ | NaCl | Complete and rapid mineralization of Disperse Yellow 3. | nih.gov |
| Graphite | NaCl | Effective for decolorizing Disperse Blue-1; efficiency decreases with higher initial dye concentration. | tuiasi.ro |
| Iron (sacrificial) | - | Effective for color removal and toxicity reduction of general disperse dye effluents. | p2infohouse.org |
While no specific studies on the electrochemical treatment of this compound are available, its coumarin structure would likely be susceptible to these powerful oxidative attacks, leading to the cleavage of the benzoxazole (B165842) and coumarin rings.
Biodegradation Studies and Detoxification Assessment
Biodegradation offers an environmentally friendly and cost-effective approach to dye wastewater treatment. mdpi.com The focus is on using microorganisms or their enzymes to break down complex dye structures into simpler, non-toxic compounds. nih.gov
Specific biodegradation studies on this compound have not been reported in the reviewed literature. However, extensive research on its core chemical structure, coumarin, provides a strong indication of its potential biodegradability. Various bacteria, such as those from the Pseudomonas and Rhodococcus genera, have been shown to degrade coumarin and its derivatives. ekb.egresearchgate.netmdpi.com The typical biodegradation pathway for coumarins involves:
Reduction and/or hydrolysis of the lactone ring. mdpi.comnih.gov
This is often followed by hydroxylation of the resulting aromatic ring. asm.org
Subsequent ring cleavage leads to the formation of smaller organic acids that can be funneled into central metabolic pathways. mdpi.com
Enzymes such as reductases and hydrolases are key to initiating the breakdown of the coumarin structure. asm.org
A critical aspect of any degradation process is the assessment of the final effluent's toxicity. The breakdown of dyes, particularly under certain conditions, can sometimes lead to the formation of intermediate products that are more toxic than the parent compound. frontiersin.orgnih.gov For instance, the anaerobic degradation of some azo dyes can produce potentially carcinogenic aromatic amines. frontiersin.org
Toxicity assessments are often performed using bioassays with indicator organisms like the water flea Daphnia magna. cabidigitallibrary.org Studies on general disperse dye effluents have shown that electrochemical treatment can markedly reduce toxicity as determined by the Daphnia magna test. p2infohouse.org Similarly, successful biodegradation should lead to detoxification, which can be verified by measuring the reduction in toxicity of the treated effluent. jwent.net For any proposed degradation pathway for this compound, a thorough detoxification assessment would be essential to ensure the environmental safety of the treatment process.
Biological Activity and Ecotoxicological Research of Disperse Yellow 232
Enzyme Inhibition Studies
Human Carboxylesterase 1 Inhibition
Disperse Yellow 232 has been identified as a subject of interest in biochemical research, particularly for its interaction with human enzymes. Studies have indicated that this compound possesses biological activity as an inhibitor of human carboxylesterase 1 (hCES1). smolecule.com Carboxylesterases are a class of enzymes crucial for the hydrolysis of various ester-containing endogenous and foreign compounds, including therapeutic drugs. researchgate.net
Research involving the synthesis of 3-heteroarylcoumarins, a class of compounds to which this compound belongs, has included preliminary evaluations of their inhibitory effects against hCES1. researchgate.netresearchgate.net The inhibition of hCES1 can have significant pharmacological implications, as this enzyme is involved in the metabolism of a wide array of clinical drugs. researchgate.net For instance, inhibiting hCES1 can alter the bioavailability of certain medications. researchgate.net The investigation of this compound and related compounds as hCES1 inhibitors suggests potential for their use as tools in studying the biological functions of this enzyme or as a basis for developing new therapeutic agents. smolecule.comresearchgate.net
Enzyme Inhibition Data for this compound
| Compound | Target Enzyme | Reported Activity | Potential Implication |
|---|---|---|---|
| This compound | Human Carboxylesterase 1 (hCES1) | Inhibitor | Alteration of drug metabolism, potential for pharmacological applications. smolecule.comresearchgate.net |
Genotoxicity and Mutagenicity Assessments (General Disperse Dyes Context)
The genotoxic and mutagenic potential of disperse dyes, as a chemical class, has been a subject of extensive toxicological research. These assessments are crucial for evaluating the potential human health risks associated with exposure.
In Vitro and In Vivo Studies
The genotoxicity of disperse dyes has been evaluated in numerous studies using both in vitro (laboratory-based) and in vivo (animal-based) models. In vitro assays, such as the bacterial reverse mutation test (Ames test) and mammalian cell genotoxicity tests, are fundamental for initial screening. scispace.com For example, Disperse Blue 291 was found to be genotoxic and mutagenic in human hepatoma (HepG2) cells in vitro. researchgate.net Similarly, Disperse Orange 1 induced DNA damage in HepG2 cells. researchgate.net
However, results from in vitro tests are not always replicated in in vivo studies. For several disperse dyes, including Disperse Violet 1 and Disperse Black 9, positive genotoxic findings in vitro (such as chromosomal aberrations) were not confirmed in subsequent in vivo assays like the mouse bone marrow micronucleus test or the unscheduled DNA synthesis (UDS) test in rats. europa.eueuropa.eu In such cases, the substances are often considered to have no in vivo genotoxic potential. europa.eueuropa.eu Conversely, studies on commercial Disperse Red 1 demonstrated mutagenic effects in vivo, causing an increase in micronucleated cells in mouse bone marrow. nih.gov This highlights the variability among different disperse dyes and the importance of comprehensive testing.
Aromatic Amine Metabolites and Mutagenic Potential
A primary concern with azo disperse dyes is their potential to be metabolized into aromatic amines. nih.goveuropa.eu This biotransformation can occur through the reductive cleavage of the azo bond (-N=N-) by enzymes in the liver or by the intestinal microflora following oral exposure. nih.goveuropa.eu Many of these resulting aromatic amines are known to be mutagenic and carcinogenic. researchgate.netmst.dkresearchgate.net
The mutagenic potential of these metabolites is a significant toxicological risk. researchgate.net For instance, the amines released from dyes like Disperse Yellow 7 are considered more carcinogenic than the parent dye molecule. researchgate.net Epidemiological studies have provided evidence that certain aromatic amines, such as benzidine, are human carcinogens, causing urinary bladder cancer in exposed workers. europa.eu The genotoxicity of these metabolites is often linked to their ability to form DNA adducts, which are segments of DNA bound to a cancer-causing chemical, leading to mutations. researchgate.net
Chromosomal Aberrations and DNA Synthesis
Certain disperse dyes have been shown to induce structural and numerical chromosomal damage. In vitro tests have demonstrated that some dyes can cause chromosomal aberrations in cell cultures. europa.eueuropa.eu For example, Disperse Blue 377 was found to be clastogenic (causing breaks in chromosomes) in Chinese hamster ovary (CHO) cells in vitro. europa.eu Some dyes can also interfere with DNA synthesis. core.ac.uk An inhibition of DNA synthesis can block cell replication or prevent the cell from entering mitosis. core.ac.uk Studies on Disperse Yellow 3 have shown it can induce unscheduled DNA synthesis (UDS) in rat hepatocytes, which is an indicator of DNA repair following damage. ca.gov Disperse Orange 1 has been reported to cause DNA impairment through base pair substitutions and frameshift mutations. researchgate.net
Genotoxicity Profile of Selected Disperse Dyes
| Dye Name | Finding | Test System | Reference |
|---|---|---|---|
| Disperse Blue 291 | Genotoxic and mutagenic | Human HepG2 cells (in vitro) | researchgate.net |
| Disperse Violet 1 | Induced micronuclei in vitro, but not genotoxic in vivo | Mouse lymphoma cells (in vitro), mouse bone marrow (in vivo) | europa.eu |
| Disperse Red 1 | Mutagenic | Mouse bone marrow (in vivo) | nih.gov |
| Disperse Orange 1 | Induced DNA damage | Human HepG2 cells (in vitro) | researchgate.net |
Ecotoxicity in Aquatic Organisms (General Disperse Dyes Context)
The release of disperse dyes into waterways through industrial effluents poses a significant threat to aquatic ecosystems. informaticsjournals.co.in Due to their low water solubility and persistence, these dyes can have various harmful effects on aquatic life. informaticsjournals.co.insustainability-directory.com
Research shows that even low concentrations of certain disperse dyes can be toxic to aquatic organisms, including fish, invertebrates (like Daphnia species), and algae. sustainability-directory.commdpi.com This toxicity can be acute, leading to death, or chronic, causing issues such as impaired reproduction and developmental problems. sustainability-directory.comresearchgate.net For example, effluents containing hair dyes have demonstrated high toxic potential to organisms like Artemia salina, Daphnia similis, and the zebrafish Danio rerio. mdpi.com
Furthermore, some disperse dyes and their breakdown products have the potential to bioaccumulate, meaning they build up in the tissues of organisms over time. informaticsjournals.co.insustainability-directory.com This is a particular concern for lipophilic (fat-soluble) compounds. sustainability-directory.com Bioaccumulation can lead to the biomagnification of toxins through the food chain, affecting predatory species at higher trophic levels. researchgate.net The presence of these dyes in water can also increase turbidity, which reduces light penetration and hinders the photosynthesis of aquatic plants, the foundation of many aquatic food webs. sustainability-directory.com
Androgen-Related Transcription Alterations
There is no specific information available in scientific literature detailing how this compound may alter androgen-related transcription. While studies on other dyes, like Disperse Yellow 7, have demonstrated alterations in the expression of androgen-related genes, similar research focused solely on this compound has not been identified. The aforementioned study on food contact materials noted androgen receptor activity from extracts containing multiple substances including this compound, but did not attribute this activity specifically to the dye. scispace.com
Bioaccumulation and Biomonitoring Considerations
Specific data on the bioaccumulation potential and biomonitoring of this compound are not available in the reviewed scientific literature. Safety data sheets and chemical databases often state that ecotoxicity and persistence information for this compound is not available. aksci.com Consequently, there are no established findings on its potential to accumulate in organisms or its presence and monitoring in the environment.
Applications of Disperse Yellow 232 in Research and Industry
Textile Dyeing Research
The primary application of Disperse Yellow 232 lies within the textile industry, where its unique properties are leveraged for dyeing synthetic fibers. smolecule.com Research in this area has focused on its performance, fluorescence, color consistency, and durability.
Dyeing Performance on Synthetic Fibers (Polyester, Nylon)
This compound is principally used for dyeing hydrophobic synthetic fibers such as polyester (B1180765) and, to a lesser extent, nylon and cellulose (B213188) acetates. sci-hub.rusmolecule.com Its application is particularly effective on polyester, where it imparts a vibrant and lasting yellow hue. The dyeing process for polyester typically occurs at high temperatures, around 130°C, which allows the polymer structure of the fiber to become more permeable to the dye molecules. scribd.com Research has shown that this compound exhibits good build-up properties on polyester fabrics. researchgate.net It is also suitable for dyeing polyester microfibers, which are known for their softness and drape. While its main use is for polyester, it is also utilized for nylon, where it helps in covering barré defects, which are inconsistencies in the fabric's dye affinity. sci-hub.ru
Table 1: Dyeing Characteristics of this compound
| Property | Description |
|---|---|
| Primary Fiber | Polyester smolecule.com |
| Secondary Fibers | Nylon, Cellulose Acetate sci-hub.ru |
| Application Method | High-temperature dyeing scribd.com |
| Key Advantage | Good color build-up on polyester researchgate.net |
Fluorescence Properties and High-Visibility Textiles
A key characteristic of this compound is its strong, greenish-yellow fluorescence. sci-hub.ruscribd.com This property makes it a crucial component in the production of high-visibility safety garments. sci-hub.ruresearchgate.net The fluorescence significantly enhances the brightness of the dyed material, making it more conspicuous, especially in low-light conditions. researchgate.net This has led to its widespread use in safety wear, sportswear, and leisure wear. researchgate.net this compound, along with other fluorescent dyes like C.I. Disperse Yellows 82, 184, and 186, belongs to the coumarin (B35378) group of dyes which are known for their fluorescent properties. sci-hub.rulodz.pl The molecular structure of this compound, which includes a 3-Benzoxazol-2-yl-chromen-2-one scaffold, is responsible for its fluorescence. adipogen.comchemodex.com
Colorimetric Measurements and Standards Compliance
The color properties of textiles dyed with this compound are evaluated using colorimetric measurements to ensure they meet specific standards, such as those for high-visibility clothing. researchgate.net These measurements are often conducted using the CIE Lab* color space system, which defines color in terms of lightness (L) and the red/green (a) and yellow/blue (b*) color axes. researchgate.net For fluorescent materials, spectrophotometers with a 45/0 measuring geometry are recommended to accurately capture the combined effect of reflected and emitted light. lodz.pl Research has been conducted to analyze the spectrophotometric color measurements of fabrics dyed with fluorescent dyes, including those similar to this compound, to ensure they comply with standards like EN 471:1994 for high-visibility warning clothing. researchgate.netlodz.pl
Fastness Properties (Lightfastness, Washfastness)
The durability of a dye is determined by its fastness properties, which measure its resistance to various environmental factors. This compound generally demonstrates good to excellent fastness properties on polyester. researchgate.net
Lightfastness: This refers to the dye's ability to resist fading upon exposure to light. Studies have shown that this compound has moderate to very good lightfastness, with ratings varying from 3 to 6 on a blue wool scale. researchgate.net The photostability of the dye has been investigated in various solvents to understand its degradation mechanisms. researchgate.net
Washfastness: This indicates the dye's resistance to removal during washing. This compound exhibits excellent washfastness, typically with ratings of 4-5 on a scale of 1 to 5. researchgate.net
Perspiration Fastness: The dye also shows excellent resistance to perspiration, with ratings of 4-5. researchgate.net
Sublimation Fastness: This is the dye's resistance to transferring to other materials through heat. While some early disperse dyes had issues with sublimation, dyes developed for polyester, like this compound, have improved sublimation fastness. sci-hub.ru
Table 2: Fastness Ratings of this compound on Polyester
| Fastness Property | Rating (Scale 1-5, unless specified) | Source |
|---|---|---|
| Lightfastness | 3-6 (Blue Wool Scale) | researchgate.net |
| Washfastness | 4-5 | researchgate.net |
| Perspiration Fastness | 4-5 | researchgate.net |
Scientific and Industrial Applications
Beyond its primary role in the textile industry, this compound and similar compounds have found applications in other scientific and industrial domains.
Chemical Processes and Indicators in Titrations
While the primary use of this compound is as a dye, related chemical structures and classes of dyes are utilized in various chemical processes. For instance, some dyes are used as indicators in titrations. Titration is a chemical analysis method where the concentration of a substance is determined by reacting it with a solution of known concentration. chemicals.co.uk An indicator is a substance that changes color to signal the endpoint of the reaction. sigmaaldrich.com While this compound itself is not commonly cited as a titration indicator, other dyes with distinct color changes at specific pH ranges, like methyl red, are used for this purpose. chemicals.co.uksavemyexams.com The principle of using colored compounds to visually determine chemical endpoints is a fundamental concept in analytical chemistry. sigmaaldrich.com
Staining Biological Specimens
While fluorescent dyes are generally utilized in biochemical investigations and medical diagnostics, and some related dyes like C.I. Acid Yellow 232 are noted for their use in staining biological specimens for microscopic examination, specific documented applications of this compound for this purpose are not prominent in the reviewed scientific literature. scirp.orgscirp.org Commercial suppliers list "Cell Staining" among a wide range of potential research applications, but detailed studies or established protocols involving this compound as a biological stain were not identified in the search results.
Preparation of Other Dyes and Pigments
The synthesis of this compound itself has been the subject of research, with methods developed for its efficient production. researchgate.net However, the available research does not indicate that this compound is commonly used as a chemical intermediate or precursor for the synthesis of other dyes or pigments. researchgate.netyogeshdyes.comnilechemicals.com While the general class of disperse dyes can sometimes serve as building blocks, specific evidence for this role for this compound is not provided in the surveyed literature.
Applications in Photodynamic Therapy and Photocatalytic Processes
The potential for a dye to be used in photodynamic therapy (PDT) or photocatalysis relies on its ability to absorb light and induce chemical changes, often involving the generation of reactive oxygen species. While related compounds like C.I. Acid Yellow 232 and Disperse Yellow 7 have been explored for their utility in these processes, direct application of this compound in PDT or as a photocatalyst is not documented in the available research.
However, its photostability, a critical factor for such applications, has been investigated. Research on the photochemical behavior of this compound in various solvents like ethanol (B145695) and dimethylformamide (DMF) has been conducted to understand its lightfastness on synthetic fibers. instras.comresearchgate.net Studies show that its degradation is influenced by the solvent and the presence of air (aerobic vs. anaerobic conditions). instras.com For instance, the photodegradation of the related Coumarin Disperse Yellow 82 was found to be more significant in DMF compared to methanol (B129727) and ethanol, and the presence of air limited the extent of degradation. scirp.orgscirp.org These fundamental photochemical studies are essential prerequisites for exploring advanced applications like PDT.
Table 1: Research Findings on the Photochemical Behavior of this compound and Related Coumarin Dyes
| Study Subject | Key Findings | Reference(s) |
| C.I. This compound | The photochemical behavior in ethanol, DMF, and ethyl benzoate (B1203000) was investigated in the presence and absence of air to study its photostability. The dye is reported to have good fastness to light on polyester. | instras.comresearchgate.net |
| Coumarin Disperse Dyes (General) | Derivatives of coumarin generally exhibit good photostability, which is an unusual and valuable characteristic among fluorescent dyes. | instras.com |
| Coumarin Disperse Yellow 82 (Related Dye) | Photodegradation quantum yield was higher in DMF than in methanol or ethanol under anaerobic conditions. The presence of air reduced the extent of degradation. | scirp.orgscirp.org |
Laser and Photoelectric Cell Construction
The strong fluorescence of this compound makes it a candidate for applications in advanced optical technologies. chemodex.com It is occasionally used as a laser dye and in the formulation of specialty inks. chemodex.com Fluorescent dyes from the coumarin group, including this compound, are noted for their use in the construction of photoelectric cells and solar batteries, where they function to absorb and transfer light energy. scirp.orgscirp.org
The utility of this compound as a laser dye is attributed to its specific spectral properties. Its main scaffold, 3-Benzoxazol-2-yl-chromen-2-one, is responsible for its strong fluorescence. chemodex.com Research and supplier data provide key parameters for its use in these applications. chemodex.com
Table 2: Optical Properties of this compound Relevant to Laser and Photoelectric Applications
| Property | Value | Reference(s) |
| Absorbance Maximum (λmax) | ~450 nm | chemodex.com |
| Excitation Maximum | ~458 nm | chemodex.com |
| Emission Maximum | ~480 nm | chemodex.com |
| Appearance | Yellow to orange powder | chemodex.com |
| Fluorescence | Strong, greenish-yellow | sci-hub.ruchemodex.com |
Environmental Science and Regulatory Frameworks
Wastewater Treatment and Effluent Management
Wastewater from textile dyeing processes is a significant environmental concern due to its potential toxicity and high coloration. p2infohouse.org Effluents from the use of disperse dyes, including Disperse Yellow 232, can contain a complex mixture of the dye itself, dispersing agents, leveling agents, and wetting agents. p2infohouse.org Effective management of this effluent is crucial to minimize environmental impact.
In one instance of a proposed expansion for a dye and dye intermediate manufacturing facility, the plan included treating 195 KLD of sewage in a Sewage Treatment Plant (STP) for reuse in gardening. environmentclearance.nic.in The industrial effluent was divided into a concentrated stream of 4165 KLD directed to a Multiple Effect Evaporator (MEE) and a dilute stream of 14082 KLD. environmentclearance.nic.in Another facility aiming for Zero Liquid Discharge proposed the installation of Reverse Osmosis (RO) and MEE technologies to treat its wastewater. environmentclearance.nic.in
Decolorization and Degradation Technologies
The removal of color from dye-laden wastewater is a primary objective of treatment. A variety of physical, chemical, and biological methods have been investigated for the decolorization and degradation of disperse dyes.
Physico-chemical methods such as coagulation, flocculation, adsorption, and advanced oxidation processes (AOPs) are commonly employed. gjesm.netnih.gov Adsorption onto activated carbon has proven effective for removing various dyes, including disperse dyes, from wastewater. scirp.org For instance, activated carbon derived from cherry stones showed a high surface area and was effective in removing Disperse Yellow 211. scirp.org Electrochemical treatment is another promising technology. Studies have shown that electrochemical treatment using aluminum electrodes can remove at least 98% of the original color from an effluent containing disperse dyes. p2infohouse.org This process is believed to work through physical adsorption of the dye onto the electrode material rather than chemical destruction. p2infohouse.org Electrocoagulation, an advanced and economical water treatment technology, has also been successfully used to treat textile wastewater containing disperse dyes. ijcce.ac.ir
Biological methods offer an eco-friendly and often cost-effective alternative. ijcmas.com These methods can involve aerobic and anaerobic metabolism by microorganisms. ijcmas.com For example, a coupled anaerobic-aerobic treatment can be efficient for the degradation of azo dyes. ijcmas.com The anaerobic stage facilitates the cleavage of the azo bond, while the subsequent aerobic stage mineralizes the resulting aromatic amines. ijcmas.com Certain bacteria, such as Bacillus subtilis, have been used for the decolorization and degradation of disperse dyes like Disperse Yellow 211. nih.gov Fungi, like Trametes versicolor, have also demonstrated the ability to decolorize and degrade a range of disperse dyes. researchgate.net The enzymes responsible for this degradation often include laccases and peroxidases. ijcmas.commdpi.com
The table below summarizes various decolorization and degradation technologies applicable to disperse dyes.
| Technology | Description | Applicable Dye Classes |
| Adsorption | Uses porous materials like activated carbon to bind dye molecules. scirp.org | Basic, Acid, Reactive, Direct, Disperse, Vat scirp.orgmdpi.com |
| Electrochemical Treatment | Employs electrodes to remove color, often through physical adsorption. p2infohouse.org | Disperse dyes (Azo, Anthraquinone, Quinoline) p2infohouse.org |
| Electrocoagulation | An advanced electrochemical method for treating textile wastewater. ijcce.ac.ir | Disperse dyes ijcce.ac.ir |
| Biological Treatment (Bacteria) | Utilizes bacteria like Bacillus subtilis for decolorization and degradation. nih.gov | Azo dyes, Disperse dyes ijcmas.comnih.gov |
| Biological Treatment (Fungi) | Employs fungi such as Trametes versicolor to break down dyes. researchgate.net | Acid, Disperse, Reactive dyes researchgate.net |
| Photocatalysis | Uses a photocatalyst (e.g., TiO2) and light to decompose dye molecules. mdpi.com | Basic, Acid, Reactive, Direct dyes mdpi.com |
| Ozone Oxidation | Decomposes chromophores in dyes but can be expensive and produce byproducts. mdpi.com | Various dye classes mdpi.com |
Waste Management and Byproduct Neutralization in Synthesis
The synthesis of dyes, including those related to this compound, generates byproducts and waste streams that require careful management. For instance, the synthesis of C.I. Acid Yellow 232, a structurally related dye, involves a diazotization reaction that produces acidic byproducts. Neutralization of these byproducts, often with lime (calcium oxide), is a key step in reducing the environmental toxicity of the waste.
In the synthesis of other dyes, the choice of starting materials can influence the amount of waste generated. For example, using aminophenyl-β-acetoxyethylsulfone instead of aminophenyl-β-sulfatoethylsulfone in the preparation of a reactive black dye can reduce the amount of alkali needed for neutralization during the coupling reaction. google.com Similarly, a method for preparing Disperse Yellow E-3G was developed to avoid the use of large quantities of organic solvents like dimethylformamide (DMF), thereby reducing wastewater discharge. google.com
Biological neutralization has also been explored as an eco-friendly alternative to chemical neutralization for alkaline textile industry effluents. researchgate.net
Environmental Monitoring and Fate
Understanding the environmental fate of disperse dyes is crucial for assessing their long-term impact. sustainability-directory.com The environmental fate of these dyes is influenced by factors such as their chemical structure, environmental conditions (e.g., pH, temperature, sunlight), and microbial activity. sustainability-directory.com
Disperse dyes, due to their low water solubility, can persist in wastewater effluent and adsorb to sediments and suspended particles. sustainability-directory.com This can lead to their accumulation in sediments, which may act as a long-term source of release back into the water column. sustainability-directory.com
Studies on the kinetics of disappearance of some commercial disperse dyes in sediments found that reaction rates were first-order. oup.com The half-lives varied depending on the dye's chemical structure, ranging from hours for nitroazobenzene dyes to months for quinoline (B57606) dyes. oup.com The degradation of azobenzene (B91143) dyes involved the cleavage of the azo group. oup.com
Regulatory Science and Legislative Considerations (General Disperse Dyes Context)
The textile industry is subject to a growing number of regulations aimed at reducing the environmental and health impacts of its products and processes. alchemietechnology.comresearchgate.net These regulations often target hazardous chemicals, including certain dyes. productip.comsustainability-directory.com
Existing Legislation and Standards
Several key pieces of legislation and international standards impact the use of disperse dyes in textiles.
REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals): This European Union regulation is a cornerstone of chemical safety legislation. sustainability-directory.com REACH restricts the use of certain azo dyes that can release carcinogenic aromatic amines to a maximum concentration in textile and leather products. compliancegate.com In October 2019, three carcinogenic disperse dyes were added to the restricted list under REACH, with a maximum concentration of 50 mg/kg in textiles, effective from November 1, 2020. satra.com
Zero Discharge of Hazardous Chemicals (ZDHC): The ZDHC program provides a Manufacturing Restricted Substances List (MRSL) for the textile, apparel, and footwear industries, pushing for safer chemical management. sustainability-directory.comsustainability-directory.com
OEKO-TEX®: This is a well-known certification system that tests finished textiles for harmful substances. sustainability-directory.comsustainability-directory.com
German Food and Feed Code (LFGB): This German regulation restricts the amount of certain disperse dyes in consumer goods. satra.com
California Proposition 65: This regulation requires warning labels on products sold in California that contain certain chemicals known to cause cancer or reproductive toxicity, including some disperse dyes. satra.com
Toxic Substances Control Act (TSCA): In the United States, merchandise containing dyes like this compound may be subject to the requirements of the TSCA, which is administered by the U.S. Environmental Protection Agency (EPA). customsmobile.com
Canadian Environmental Protection Act: Canada has established release guidelines for certain azo disperse dyes, including Disperse Yellow 3, to limit their release into the aquatic environment from textile dye formulation and dyeing activities. canada.ca
The table below provides an overview of some key regulations and standards relevant to disperse dyes.
| Regulation/Standard | Jurisdiction/Scope | Key Provisions Related to Disperse Dyes |
| REACH | European Union | Restricts certain azo dyes and carcinogenic disperse dyes in textiles and leather. sustainability-directory.comcompliancegate.comsatra.com |
| ZDHC | International (Industry-led) | Provides a Manufacturing Restricted Substances List (MRSL) for the textile industry. sustainability-directory.comsustainability-directory.com |
| OEKO-TEX® | International (Certification) | Tests textiles for a wide range of harmful substances, including some disperse dyes. sustainability-directory.comsustainability-directory.com |
| German Food and Feed Code (LFGB) | Germany | Restricts the amount of specific disperse dyes in consumer products. satra.com |
| California Proposition 65 | USA (California) | Requires warning labels for products containing certain listed disperse dyes. satra.com |
| TSCA | USA | Regulates chemical substances, potentially including disperse dyes. customsmobile.com |
| Canadian Release Guidelines | Canada | Recommends release limits for specific azo disperse dyes from textile facilities. canada.ca |
Occupational Exposure
Workers in the textile industry, particularly in dye weighing rooms (also known as drug rooms), can be exposed to airborne dye dust. epa.gov A survey conducted by the U.S. EPA, the American Textile Manufacturers Institute (ATMI), and the Ecological and Toxicological Association of the Dyestuffs Manufacturing Industry (ETAD) aimed to estimate these airborne concentrations. epa.gov
Corporate Environmental Responsibility
Key drivers shaping corporate responsibility include stringent regulations on wastewater and air quality, the handling of toxic chemicals, and pressures from both consumers and downstream business partners for greater transparency and sustainability in the supply chain. marketreportsworld.comboazpartners.comigem.org The textile industry, a primary user of this compound, is a significant contributor to water pollution, with estimates suggesting that 10-15% of dyes are lost during the dyeing process and discharged into wastewater. mdpi.comuark.edu This places a substantial onus on dye manufacturers to innovate and adopt greener practices.
Leading companies in the specialty chemical and dyestuff sectors are increasingly implementing comprehensive environmental management systems and pursuing certifications to demonstrate their commitment. For instance, Colourtex Industries Private Limited, a major producer of dyes in India including this compound, holds ISO 14001:2015 certification for environmental management and is a "Responsible Care" certified company. environmentclearance.nic.inenvironmentclearance.nic.in These certifications require adherence to standards for reducing environmental impact, managing waste, and ensuring operational safety.
Corporate strategies for environmental responsibility in dye manufacturing typically focus on several key areas:
Green Chemistry and Product Innovation: This involves designing chemical products and processes that minimize the use and generation of hazardous substances. distil.marketnoahchemicals.com For dye manufacturers, this means developing dyes that are less toxic, have higher fixation rates to reduce effluent contamination, and are derived from more sustainable raw materials. noahchemicals.commiga.org
Resource Efficiency and Clean Production: Companies are investing in technologies to reduce water and energy consumption. theenvironmentalblog.orginkworldmagazine.com This includes using high-pressure hoses for cleaning to reduce wastewater, implementing energy-efficient equipment, and shifting toward renewable energy sources. miga.orgtheenvironmentalblog.org The adoption of Zero Liquid Discharge (ZLD) technologies is a significant step, allowing for the recycling and reuse of wastewater, thus preventing the release of dye effluents into the environment. distil.market
Supply Chain Management and Transparency: A growing number of corporations in the textile and chemical sectors adhere to Manufacturing Restricted Substances Lists (MRSLs) developed by initiatives like ZDHC (Zero Discharge of Hazardous Chemicals) and bluesign®. prana.comburton.comfonte.it These lists ban or limit the intentional use of certain hazardous chemicals, including specific disperse dyes, in the manufacturing process. prana.comburton.comfonte.it While this compound is not currently listed as a restricted substance on the ZDHC MRSL or the main bluesign® RSL, other disperse dyes are, signaling an industry-wide move toward safer alternatives. burton.comfonte.itburton.com Brands and manufacturers often require their suppliers to conform to these lists, creating a cascading effect of responsibility down the supply chain. prana.comcloudfront.net
Regulatory Compliance and Reporting: Dye manufacturers must comply with a web of national and international regulations, such as REACH in Europe, which governs the registration, evaluation, and restriction of chemicals. marketreportsworld.comdistil.market Companies are also increasingly issuing annual sustainability reports that detail key performance metrics on energy consumption, CO2 emissions, water usage, and waste generation. inkworldmagazine.com
The table below outlines common corporate commitments and regulatory frameworks relevant to manufacturers of textile dyes like this compound.
| Responsibility Area | Corporate Action / Commitment | Relevant Framework / Standard | Objective |
| Product Stewardship | Phasing out dyes with known allergenic or carcinogenic properties. | ZDHC MRSL, bluesign® RSL, OEKO-TEX® Standard 100 | To eliminate hazardous chemicals from the value chain and ensure consumer safety. prana.comburton.comfonte.itresearchgate.net |
| Wastewater Management | Implementation of Zero Liquid Discharge (ZLD) systems; advanced effluent treatment. | Central Pollution Control Board (India) regulations, Clean Water Act (US) | To prevent the discharge of untreated, colored effluent into water bodies, minimizing aquatic toxicity. distil.marketmdpi.com |
| Environmental Management | Achieving and maintaining ISO 14001 certification. | ISO 14001:2015 | To systematically manage and continuously improve environmental performance. environmentclearance.nic.in |
| Chemical Management | Adherence to restricted substance lists and input stream management. | bluesign® SYSTEM, REACH | To control the types of chemicals used in production, promoting safer alternatives. distil.marketprana.com |
| Energy & Emissions | Investing in energy-efficient technology and renewable energy sources. | Corporate Sustainability Goals | To reduce the carbon footprint of manufacturing operations. noahchemicals.comtheenvironmentalblog.org |
| Transparency | Publication of annual corporate sustainability reports. | Global Reporting Initiative (GRI) Standards | To provide stakeholders with data on environmental performance and progress toward goals. inkworldmagazine.com |
These corporate responsibility frameworks create a system where manufacturers are accountable for the environmental impact of their products throughout their lifecycle. While specific data for this compound is not typically isolated in corporate reports, the overarching policies on water, energy, waste, and chemical management directly govern its production and promote a more sustainable approach within the industry. boazpartners.comengieimpact.com
Future Research Directions and Emerging Trends
Development of Novel Synthesis Routes for Enhanced Sustainability
Traditional synthesis methods for dyes often involve harsh reaction conditions and the use of hazardous solvents. Modern research is increasingly focused on developing greener and more sustainable synthetic pathways for Disperse Yellow 232 and related compounds.
One promising approach involves three-component one-pot reactions. A notable example is the synthesis of this compound and its analogues from salicylaldehyde, o-aminophenol, and ethyl cyanoacetate. researchgate.net This method utilizes more environmentally friendly solvents like ethanol (B145695) and can be promoted by low-transition-temperature mixtures (LTTMs), such as those formed from L-proline and oxalic acid, which reduces the need for costly and potentially polluting catalysts. researchgate.netdntb.gov.ua Another mild and efficient method employs a combination of glycerol (B35011) and acetic acid to facilitate the reaction, offering a cost-effective and eco-friendly alternative. researchgate.net These novel routes aim to achieve high yields while minimizing waste and avoiding hazardous materials. researchgate.net
Further research in this area will likely focus on:
The use of biocatalysts or enzymes to drive the synthesis under even milder conditions.
The exploration of solvent-free reaction conditions, potentially utilizing microwave irradiation to accelerate the process. nih.gov
The development of continuous flow processes for more efficient and scalable production with reduced environmental impact.
Advanced Degradation Technologies for Environmental Remediation
The release of synthetic dyes into wastewater is a significant environmental concern. Consequently, a major area of research is the development of effective technologies to degrade this compound and other dyes from industrial effluents.
Advanced Oxidation Processes (AOPs) are a key focus, as they have the potential to completely mineralize organic pollutants into less harmful substances like water and carbon dioxide. nih.govrsc.org AOPs involve the generation of highly reactive radicals and include methods such as:
Photocatalytic Degradation: This involves using semiconductor photocatalysts (like TiO2, ZnO) and a light source (UV or visible light) to generate reactive oxygen species that break down the dye molecules. nih.govmdpi.com
Fenton and Photo-Fenton Processes: These methods use iron salts and hydrogen peroxide to produce hydroxyl radicals, which are powerful oxidizing agents. rsc.org
Ozonation and UV/H2O2: These techniques are also effective in degrading complex organic molecules. rsc.org
Biological treatment methods, including mycoremediation (using fungi) and enzymatic degradation, offer another sustainable approach. nih.govmdpi.com White-rot fungi, for instance, produce enzymes like laccases and peroxidases that can decolorize and degrade a wide range of dyes. mdpi.com Research is also exploring the coupling of photocatalysis with biodegradation to achieve faster and more efficient pollutant removal. nih.gov
Future work will likely involve:
The development of more efficient and stable photocatalysts that can operate under visible light.
The genetic engineering of microorganisms to enhance their dye-degrading capabilities.
The design of hybrid systems that combine different degradation technologies for synergistic effects. nih.gov
Deeper Elucidation of Biological Activities and Mechanisms
While primarily used as a colorant, preliminary research indicates that this compound possesses some biological activity. For example, it has been shown to act as an inhibitor of human carboxylesterase 1, an enzyme involved in the metabolism of various drugs and xenobiotics. researchgate.netsmolecule.com This finding suggests potential, albeit underexplored, applications in biochemistry and pharmacology. smolecule.com
Some sources also mention its use as a chromogenic agent in medical diagnostics and its potential anti-inflammatory and antimicrobial properties, though detailed studies are lacking. Further investigation is needed to substantiate these claims and to understand the underlying mechanisms of action.
Future research in this domain should aim to:
Screen this compound and its analogues against a wider range of biological targets, including enzymes, receptors, and microbial strains.
Conduct detailed mechanistic studies to understand how the compound interacts with biological systems at a molecular level.
Investigate the structure-activity relationships to identify the chemical features responsible for any observed biological effects.
Structure-Property Relationships for New Applications
Understanding the relationship between the chemical structure of this compound and its physical and chemical properties is crucial for optimizing its performance in existing applications and for developing new ones. This compound is a coumarin-based dye, and this class of compounds is known for its strong fluorescence. sci-hub.ruchemodex.com
Key properties of interest include:
Photostability: The resistance of the dye to fading upon exposure to light is a critical factor for its use in textiles and coatings. smolecule.com Studies have investigated its photodegradation in different solvents, suggesting that electron transfer processes play a role. smolecule.com
Solubility: The solubility of the dye in different media, including supercritical carbon dioxide for waterless dyeing processes, is an important parameter for its application. researchgate.netacs.org
Fluorescence: The fluorescent properties of this compound are a key feature. sci-hub.ruchemodex.com Research into modifying the coumarin (B35378) structure could lead to dyes with different colors and enhanced fluorescence for applications such as fluorescent probes, solar collectors, and optical data storage materials. chemodex.com
Future research will likely focus on:
Synthesizing and characterizing a range of derivatives of this compound with systematic variations in their chemical structure.
Using computational modeling and quantitative structure-property relationship (QSPR) studies to predict the properties of new derivatives.
Exploring the potential of these novel compounds in high-tech applications like organic light-emitting diodes (OLEDs), sensors, and laser dyes. chemodex.com
Comprehensive Environmental Risk Assessment Methodologies
A thorough understanding of the environmental fate, transport, and toxicity of this compound is essential for a comprehensive risk assessment. While some toxicological data exists, often for related disperse dyes, a complete picture for this compound is still emerging. lgcstandards.comcanada.ca
Key aspects of a comprehensive risk assessment include:
Ecotoxicity: Assessing the potential harm to aquatic organisms and other environmental compartments. researchgate.net
Bioaccumulation and Bioconcentration: Determining the likelihood of the substance accumulating in living organisms. researchgate.net
Persistence and Degradation: Studying how long the dye persists in the environment and the nature of its degradation products. smolecule.com
Human Health Effects: Evaluating potential risks to human health, such as skin sensitization or other toxicological effects. lgcstandards.comchemsrc.com
Future research should focus on:
Conducting standardized ecotoxicological tests on a range of relevant organisms.
Performing long-term environmental fate and transport studies to understand its behavior in different environmental matrices.
Utilizing advanced analytical techniques to identify and quantify potential degradation products and assess their toxicity.
Developing and applying quantitative structure-activity relationship (QSAR) models to predict the environmental and health risks of new dye derivatives.
Q & A
Q. What strategies ensure access to sufficient data for studying this compound’s photostability?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
